molecular formula C10H10N2O B12976991 3-(Aminomethyl)isoquinolin-5-ol

3-(Aminomethyl)isoquinolin-5-ol

Cat. No.: B12976991
M. Wt: 174.20 g/mol
InChI Key: GOUZUALMGRPBAG-UHFFFAOYSA-N
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Description

3-(Aminomethyl)isoquinolin-5-ol is a nitrogen-containing heterocyclic compound. It belongs to the class of isoquinolines, which are known for their diverse biological activities and applications in medicinal chemistry. Isoquinolines are aromatic compounds that consist of a benzene ring fused to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)isoquinolin-5-ol can be achieved through various methods. One common approach involves the copper-catalyzed four-component coupling and cyclization reaction. This method uses 2-ethynyl benzaldehyde, paraformaldehyde, and diisopropylamine as starting materials . The reaction conditions typically involve the use of a copper catalyst and specific reaction temperatures and times to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for isoquinoline derivatives often involve the use of metal catalysts or catalyst-free processes in water. These methods aim to achieve high yields and purity while minimizing environmental impact . The Pomeranz-Fritsch method, which uses aromatic aldehydes and aminoacetals under acidic conditions, is one of the conventional methods used for the production of isoquinolines .

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)isoquinolin-5-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for different applications.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. For example, the Diels-Alder reaction and photodimerization are notable reactions involving isoquinolin-3-ols . The reaction conditions vary depending on the desired transformation, but they often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield quinonoid compounds, while substitution reactions can introduce various functional groups into the isoquinoline ring .

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)isoquinolin-5-ol involves its interaction with specific molecular targets and pathways. Isoquinoline derivatives are known to interact with enzymes, receptors, and other proteins, leading to various biological effects . The exact mechanism depends on the specific structure and functional groups present in the compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(Aminomethyl)isoquinolin-5-ol include other isoquinoline derivatives such as:

Uniqueness

This compound is unique due to its specific structure, which includes an aminomethyl group at the 3-position and a hydroxyl group at the 5-position. This unique arrangement of functional groups contributes to its distinct chemical and biological properties compared to other isoquinoline derivatives .

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

3-(aminomethyl)isoquinolin-5-ol

InChI

InChI=1S/C10H10N2O/c11-5-8-4-9-7(6-12-8)2-1-3-10(9)13/h1-4,6,13H,5,11H2

InChI Key

GOUZUALMGRPBAG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(N=C2)CN)C(=C1)O

Origin of Product

United States

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